molecular formula C6H12O B8667186 2-Methyl-3-propyloxirane CAS No. 6124-90-9

2-Methyl-3-propyloxirane

Cat. No.: B8667186
CAS No.: 6124-90-9
M. Wt: 100.16 g/mol
InChI Key: LIESJAYIOKBLIL-UHFFFAOYSA-N
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Description

2-Methyl-3-propyloxirane (also known as cis-2,3-epoxyhexane) is an organic compound with the molecular formula C6H12O. It is a type of epoxide, which is a three-membered cyclic ether. The compound is characterized by the presence of an oxygen atom bonded to two adjacent carbon atoms, forming a strained ring structure. This strain makes epoxides highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-propyloxirane can be synthesized through the epoxidation of cis-2-hexene. One common method involves the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA), in an organic solvent like acetone. The reaction proceeds via a concerted mechanism, where the oxygen from the peroxyacid is transferred to the double bond of the alkene, forming the epoxide ring .

Industrial Production Methods

On an industrial scale, epoxides like cis-2,3-epoxyhexane can be produced through the catalytic oxidation of alkenes using air or oxygen. This method often employs metal catalysts, such as silver or titanium, to facilitate the reaction. The process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-propyloxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-propyloxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexane, 2,3-epoxy-, cis- primarily involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed via either an S_N2 or S_N1 mechanism, depending on the reaction conditions and the nature of the nucleophile. The epoxide ring can interact with various molecular targets, including enzymes and nucleophiles, leading to the formation of different products .

Comparison with Similar Compounds

2-Methyl-3-propyloxirane can be compared with other similar epoxides:

These comparisons highlight the unique properties of hexane, 2,3-epoxy-, cis-, such as its specific stereochemistry and reactivity, which make it valuable in various applications.

Properties

CAS No.

6124-90-9

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

2-methyl-3-propyloxirane

InChI

InChI=1S/C6H12O/c1-3-4-6-5(2)7-6/h5-6H,3-4H2,1-2H3

InChI Key

LIESJAYIOKBLIL-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(O1)C

Origin of Product

United States

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